6-(2-Fluorophenyl)pyridazine-3-thiol
Overview
Description
6-(2-Fluorophenyl)pyridazine-3-thiol is a heterocyclic aromatic organic compound characterized by the presence of a pyridazine ring, a fluorophenyl group, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Fluorophenyl)pyridazine-3-thiol typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of 1,4-diaminobenzene derivatives with appropriate dicarboxylic acids or their derivatives.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via electrophilic aromatic substitution reactions, where a fluorine-containing electrophile reacts with the pyridazine ring.
Thiol Group Introduction: The thiol group can be introduced through nucleophilic substitution reactions, where a suitable thiolating agent reacts with the pyridazine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Fluorophenyl)pyridazine-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The pyridazine ring can be reduced to form pyridazinyl derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with different nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Disulfides: Formed through the oxidation of the thiol group.
Sulfonic Acids: Resulting from further oxidation of disulfides.
Pyridazinyl Derivatives: Produced through the reduction of the pyridazine ring.
Substituted Pyridazines: Resulting from substitution reactions involving the fluorophenyl group.
Scientific Research Applications
6-(2-Fluorophenyl)pyridazine-3-thiol has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(2-Fluorophenyl)pyridazine-3-thiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, forming bonds with electrophilic centers in biological molecules. The fluorophenyl group can enhance the compound's binding affinity to specific receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
6-(2-Fluorophenyl)pyridazine-3-thiol can be compared with other similar compounds, such as:
6-(2-Chlorophenyl)pyridazine-3-thiol: Similar structure but with a chlorine atom instead of fluorine.
6-(2-Methoxyphenyl)pyridazine-3-thiol: Similar structure but with a methoxy group instead of fluorine.
6-(2-Bromophenyl)pyridazine-3-thiol: Similar structure but with a bromine atom instead of fluorine.
These compounds differ in their electronic properties and biological activities due to the different substituents on the phenyl ring. This compound is unique in its ability to interact with specific molecular targets due to the presence of the fluorine atom.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1H-pyridazine-6-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2S/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSGDIUUJNPSCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=S)C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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